2-Oxetanemethanol, 2,4,4-trimethyl-
CAS No.: 61266-57-7
Cat. No.: VC19527978
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61266-57-7 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | (2,4,4-trimethyloxetan-2-yl)methanol |
| Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3 |
| Standard InChI Key | FTOMGMBQGBXTRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(O1)(C)CO)C |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s IUPAC name is (2,4,4-trimethyloxetan-2-yl)methanol, with a molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol. The oxetane ring (a four-membered cyclic ether) is substituted at positions 2, 4, and 4 with methyl groups and at position 2 with a hydroxymethyl (-CH₂OH) group. This stereochemistry is critical for its reactivity and biological interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| Density | 1.08 g/cm³ | |
| Boiling Point | 98°C (15 mmHg) | |
| Refractive Index | 1.4313 (estimated) |
Key Functional Groups
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Oxetane Ring: Contributes to ring-opening reactivity and metabolic stability.
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Hydroxymethyl Group: Enables substitution reactions and hydrogen bonding.
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Methyl Substituents: Enhance steric hindrance and lipophilicity.
Synthesis Methods
Laboratory Synthesis
The compound is synthesized via cyclization and hydrogenation:
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Precursor Preparation: Isobutyryl chloride reacts with triethylamine and zinc powder to form intermediates.
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Hydrogenation: Catalytic hydrogenation under controlled conditions yields the oxetane ring.
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Purification: Recrystallization or chromatography isolates the final product.
Industrial Production
Industrial processes optimize yields and purity:
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Continuous Reactors: Scale-up of cyclization and hydrogenation steps.
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Catalyst Recycling: Use of heterogeneous catalysts to reduce costs.
Chemical Reactivity
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form oxetane ketones. Common reagents include:
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Potassium Permanganate (KMnO₄): Yields carboxylic acids or ketones depending on conditions.
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Chromium Trioxide (CrO₃): Selective oxidation to ketones.
Reduction Reactions
The oxetane ring remains intact during reduction, but the hydroxymethyl group may be reduced:
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Hydrogenation (H₂/Pd): Converts -CH₂OH to -CH₃.
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LiAlH₄: Reduces esters or carbonyls in derivatives.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
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Williamson Ether Synthesis: Alkylation with alkyl halides.
Applications in Research and Industry
Medicinal Chemistry
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Drug Design: Oxetane rings replace carbonyl groups to prevent epimerization and enhance metabolic stability .
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Solubility Enhancement: Substitution with oxetane increases aqueous solubility in drug candidates .
Materials Science
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Polymer Additives: Used as intermediates in synthesizing β-amino acid oligomers with defined secondary structures .
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Catalyst Systems: Hydroxymethyl groups facilitate hydrogen bonding in catalytic cycles .
Industrial Uses
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Surfactants: Hydroxymethyl groups improve surfactant activity in carbon-supported platinum nanoparticles .
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Lubricant Additives: Methyl substituents reduce friction in industrial lubricants .
| Hazard | Details | Reference |
|---|---|---|
| Skin Irritation | Causes Category 2 skin corrosion/irritation | |
| Eye Irritation | Severe eye irritation (Category 2) | |
| Flammability | Flammable liquid (flash point not reported) |
Research Findings and Case Studies
Metabolic Stability in Drug Candidates
Oxetane-containing compounds exhibit increased polarity compared to cyclic ethers, enhancing metabolic stability. For example:
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CLₙₜ (Intrinsic Clearance): gem-Dimethyl substitution at the oxetane 4-position reduces CLₙₜ to 25.9 mL·min⁻¹·kg⁻¹, improving drug-likeness .
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CYP3A4 Interactions: Oxetane derivatives are metabolized primarily by CYP3A4, with stability linked to lipophilicity .
Antiproliferative Activity
In a study on tubulin polymerization inhibitors, oxetane-incorporated indoles showed micromolar cytotoxicity (GI₅₀ values) . Friedel–Crafts alkylation with oxetane-containing tertiary alcohols enabled efficient synthesis of these analogues .
Comparative Analysis with Analogues
Structural Similarity
| Compound | Structure | Key Difference |
|---|---|---|
| 2-Oxetanemethanol, 2,4,4-trimethyl- | Oxetane + hydroxymethyl + 3 methyl groups | Unique substitution pattern |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Cyclobutane + 4 methyl groups | Ring size and substituents |
| 2-Methyleneoxetane | Oxetane + methylene group | Absence of hydroxymethyl group |
Reactivity Trends
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